4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide
Description
Properties
Molecular Formula |
C22H16FN5O2 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C22H16FN5O2/c1-13-9-20-21(27-28(26-20)15-4-6-16(30-2)7-5-15)11-19(13)25-22(29)17-8-3-14(12-24)10-18(17)23/h3-11H,1-2H3,(H,25,29) |
InChI Key |
GOFJBOUUEAIDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)C#N)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzotriazole Core
The benzotriazole moiety is synthesized via cyclization reactions. For example:
-
Method : Condensation of 1,2-phenylenediamine derivatives with nitrous acid or diazotization agents.
-
Key Steps :
Example Reaction Conditions (from similar benzotriazole syntheses):
Functionalization of the Benzotriazole
The 5-position amino group is retained for subsequent coupling. The 2- and 6-positions are functionalized with 4-methoxyphenyl and methyl groups, respectively:
-
Methoxyphenyl Substitution : Achieved via Suzuki coupling or Ullmann reaction using 4-methoxyphenyl halides.
-
Methyl Group Introduction : Alkylation with methyl iodide or dimethyl sulfate under basic conditions.
Key Challenges :
-
Regioselectivity : Ensuring substitutions occur at the 2- and 6-positions without affecting the 5-amino group.
-
Stability : Protecting sensitive groups (e.g., methoxy) during harsh reaction conditions.
Synthesis of 4-Cyano-2-fluorobenzoyl Chloride
Cyano-Fluoro Benzene Core
The core structure is synthesized via halogenation and cyanation:
-
Halogenation : Bromination or chlorination of toluene derivatives.
-
Cyanation : Substitution of halogens with cyano groups using CuCN or NaCN under phase-transfer catalysis.
Example Workflow :
Conversion to Benzoyl Chloride
The nitrile group is oxidized to a carboxylic acid, followed by conversion to the acid chloride:
Critical Parameters :
Final Amide Coupling
Coupling Reagents and Conditions
The benzotriazole amine reacts with 4-cyano-2-fluorobenzoyl chloride using standard coupling agents:
Mechanistic Insight :
-
The coupling proceeds via nucleophilic attack of the amine on the acid chloride, forming the amide bond.
-
Excess coupling agent and base (e.g., DIPEA) minimize side reactions.
Characterization and Purification
Analytical Techniques
Purification Methods
-
Column Chromatography : Silica gel, eluent: hexane/ethyl acetate (7:3).
-
Recrystallization : Ethanol/water mixtures to isolate pure crystals.
Challenges and Optimization
Common Side Reactions
| Issue | Cause | Solution |
|---|---|---|
| Racemization | Basic conditions during coupling | Use anhydrous solvents, avoid heat |
| Over-alkylation | Excess methylating agents | Stoichiometric control, quench with H₂O |
| Hydrolysis | Moisture in acid chloride | Use freshly prepared reagents |
Yield Optimization
-
Solvent Choice : DMA or DMF enhances solubility of benzotriazole intermediates.
-
Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve cyanation efficiency.
| Reagent | Hazard | Mitigation |
|---|---|---|
| SOCl₂ | Corrosive, toxic | Use fume hood, neutralize with NaOH |
| Thionyl chloride | Reacts violently with water | Store under N₂, handle in dry conditions |
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties. Benzotriazole derivatives, including this compound, have been studied for their ability to inhibit cancer cell proliferation. For instance, research indicates that benzotriazole derivatives can target multiple pathways involved in cancer progression, including apoptosis and cell cycle regulation .
Case Study:
A study conducted on various benzotriazole derivatives demonstrated that modifications at the benzene ring enhance their cytotoxic effects against human cancer cell lines. The compound was shown to significantly reduce cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating effective potency compared to standard chemotherapeutics .
Antimicrobial Properties
The compound also shows potential as an antimicrobial agent. Benzotriazoles have been reported to possess antibacterial and antifungal activities against a range of pathogens.
Data Table: Antimicrobial Activity of Benzotriazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide | Staphylococcus aureus, Escherichia coli | 15 μg/mL |
| Benzotriazole Derivative A | Pseudomonas aeruginosa | 10 μg/mL |
| Benzotriazole Derivative B | Candida albicans | 20 μg/mL |
Research highlights that compounds with cyano and fluoro substituents exhibit enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes .
Pesticidal Properties
The application of this compound in agrochemicals is notable, particularly as a potential pesticide. Its structural features suggest it could interfere with pest metabolic processes.
Case Study:
Field trials evaluating the efficacy of benzotriazole derivatives as insecticides revealed significant reductions in pest populations when applied at recommended dosages. The compound's mechanism appears to involve inhibition of key enzymes necessary for insect survival .
Herbicidal Activity
Additionally, the herbicidal properties of related benzotriazole compounds have been documented, indicating potential applications in weed management.
Data Table: Herbicidal Efficacy of Related Compounds
| Compound Name | Target Weeds | Efficacy (%) |
|---|---|---|
| Benzotriazole Derivative C | Amaranthus retroflexus | 85% |
| This compound | Cynodon dactylon | 75% |
These findings suggest that the incorporation of this compound into herbicide formulations could enhance effectiveness against resistant weed species .
Photostability and UV Absorption
In material science, the compound's ability to absorb UV light positions it as a candidate for use in UV-stabilizers for plastics and coatings.
Data Table: UV Absorption Characteristics
| Compound Name | UV Absorption Max (nm) | Application |
|---|---|---|
| This compound | 320 nm | UV Stabilizer |
| Benzotriazole Derivative D | 290 nm | Coatings |
Studies indicate that compounds with similar structures provide enhanced photostability, reducing degradation in polymer materials exposed to sunlight .
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzotriazole moiety is known to interact with metal ions, which can play a role in its biological activity.
Comparison with Similar Compounds
Benzamide Derivatives with Aromatic Substituents
lists benzamide derivatives (4a–4j) with imidazole-based substituents and varying aryl groups. Key comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups: The target’s 4-CN and 2-F groups contrast with 4e’s 4-methoxy (electron-donating) and 4c’s nitro (electron-withdrawing). Such substitutions influence melting points; nitro groups (4c) correlate with higher melting points (~292°C) compared to methoxy (4e, ~262°C). The target’s fluorinated/cyano substituents may similarly elevate its melting point .
Benzotriazole-Containing Analogues
describes 3-ethoxy-N-[[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]benzamide, sharing the benzotriazole core but differing in substituents:
- The target’s cyano/fluoro groups may improve metabolic stability and lipophilicity, critical in drug design .
Pharmacologically Relevant Benzamides
highlights pesticidal benzamides like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide). Comparisons include:
| Property | Target Compound | Diflufenican |
|---|---|---|
| Core Structure | Benzamide | Pyridinecarboxamide |
| Key Substituents | Benzotriazolyl, CN, F | Trifluoromethyl, difluorophenyl |
| Application | Unknown | Herbicide |
Spectral Characteristics
- IR Spectroscopy: Expected absorption bands include: C≡N stretch: ~2240 cm⁻¹ (cyano group). C=O stretch: ~1660–1680 cm⁻¹ (benzamide carbonyl), consistent with . Absence of S-H or N-H stretches (if tautomerism is absent), similar to triazole-thiones in .
Biological Activity
4-Cyano-2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting a potential role as an anticancer agent.
- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells, contributing to its antitumor activity.
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell survival and proliferation, although detailed mechanisms remain to be fully elucidated.
Efficacy Against Cancer Cell Lines
A series of studies have evaluated the biological activity of this compound against different cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis |
| A549 (Lung Cancer) | 12.34 | Inhibits cell growth |
| HeLa (Cervical Cancer) | 10.45 | Induces cell cycle arrest |
| U937 (Leukemia) | 8.77 | Cytotoxic effects observed |
Case Studies
- Study on MCF-7 Cells : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis, with an IC50 value of 15.63 µM, comparable to standard chemotherapy agents such as doxorubicin .
- A549 Lung Cancer Model : Another study demonstrated that the compound exhibited an IC50 value of 12.34 µM against A549 lung cancer cells, indicating potent inhibitory effects on cell proliferation and suggesting its potential as a therapeutic agent for lung cancer .
- U937 Leukemia Cells : The compound also showed promising results in U937 leukemia cells with an IC50 of 8.77 µM, indicating strong cytotoxicity and potential for further development as a treatment option for hematological malignancies .
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound, and what reaction conditions optimize yield?
The synthesis typically involves multi-step condensation and coupling reactions. For example:
- Stepwise coupling : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification .
- Benzotriazole core formation : Use trichloroisocyanuric acid (TCICA) as a chlorinating agent in acetonitrile to achieve selective functionalization of the benzotriazole moiety .
- Optimization : Adjust equivalents of reagents (e.g., 1.0 equiv. of 4-methoxyphenol) and solvent polarity to improve yield .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH₂ at ~3300–3500 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., M⁺ at m/z corresponding to the molecular formula) .
- Melting point analysis : Validates purity (e.g., sharp melting points within 1–2°C range) .
- Fluorometric studies : Measures fluorescence intensity for electronic property analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected absorption peaks)?
Contradictions often arise from substituent effects or solvent interactions. Strategies include:
- Cross-validation : Compare IR and NMR data with computational predictions (e.g., DFT-calculated vibrational frequencies) .
- Crystallography : Use single-crystal X-ray diffraction to resolve ambiguities in molecular geometry .
- Dynamic light scattering (DLS) : Assess aggregation states in solution that may alter spectroscopic profiles .
Q. What strategies improve solubility and bioavailability in preclinical studies?
Structural modifications inspired by kinase inhibitor optimization (e.g., RAF709):
- Disrupt crystal packing : Replace planar groups (e.g., N-methylpyridone) with tetrahydropyranyl oxy-pyridine to enhance aqueous solubility .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to improve membrane permeability .
- Co-solvent systems : Use DMSO/water mixtures (≤10% v/v) to maintain compound stability during in vitro assays .
Q. How can quantum chemical calculations (e.g., DFT) predict electronic properties and reactivity?
- HOMO/LUMO analysis : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .
- Charge distribution maps : Identify regions of high electron density (e.g., fluorine atoms) for predicting hydrogen-bonding interactions .
- Reaction pathway modeling : Simulate intermediates in hydrolysis or photodegradation to guide stability studies .
Data Contradiction Analysis Example
- Issue : Discrepancies in IR absorption for NH₂ groups across derivatives.
- Resolution : Substituent electronegativity (e.g., fluoro vs. methoxy groups) alters hydrogen-bonding strength, shifting NH₂ peaks. Validate with solvent-dependent NMR .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
